molecular formula C14H14N2O4 B12556264 Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate CAS No. 143879-96-3

Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate

Cat. No.: B12556264
CAS No.: 143879-96-3
M. Wt: 274.27 g/mol
InChI Key: AWOXJGPVRFMBOL-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate is a synthetic pyrrole derivative designed for chemical and pharmaceutical research. The core structure incorporates a pyrrole ring, a five-membered aromatic heterocycle known for its significant role in medicinal chemistry, esterified at the 2-position and substituted with a 2-nitrophenylmethyl group at the nitrogen atom. This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules. The pyrrole heterocycle is a privileged scaffold found in numerous natural products and biologically active compounds . Its derivatives are extensively investigated for their potential as antibacterial agents, driven by the ongoing need to address antibacterial resistance . Researchers can utilize this compound as a key building block to develop novel pharmacologically active molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the material with appropriate personal protective equipment.

Properties

CAS No.

143879-96-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 1-[(2-nitrophenyl)methyl]pyrrole-2-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-2-20-14(17)13-8-5-9-15(13)10-11-6-3-4-7-12(11)16(18)19/h3-9H,2,10H2,1H3

InChI Key

AWOXJGPVRFMBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate typically involves the reaction of 2-nitrobenzyl bromide with ethyl pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Cyclization Reactions

The compound participates in nucleophilic cyclization reactions, particularly with hydrazine derivatives, to form heterocyclic frameworks. The nitro group’s electron-withdrawing nature directs regioselectivity in these reactions .

Key Observations:

  • Hydrazine-mediated cyclization yields pyrrolopyrazinone or pyrrolotriazinone derivatives via 6-endo-dig or 6-exo-dig pathways, depending on substituent electronics .

  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the alkyne carbon adjacent to the pyrrole nitrogen, favoring 6-endo-dig cyclization .

Example Reaction Pathway

ReactantConditionsProductMechanism
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate + hydrazineMethanol, refluxPyrrolopyrazinone derivative6-endo-dig cyclization via hydrazide intermediate

Electrophilic Cyclization Reactions

The alkyne moiety undergoes iodine-mediated electrophilic cyclization to form pyrrolooxazinone derivatives. This reaction proceeds via iodonium ion intermediates .

Key Observations:

  • Iodine activates the alkyne, forming a cyclic iodonium ion that undergoes nucleophilic attack by the ester oxygen, leading to 6-endo-dig cyclization .

  • The reaction exclusively forms pyrrolooxazinone products, with iodine remaining as a substituent .

Mechanistic Analysis

  • Iodonium Ion Formation :

    • Alkyne reacts with iodine to generate an iodonium intermediate, stabilizing the transition state .

  • Nucleophilic Attack :

    • Ester oxygen attacks the electrophilic carbon, forming a six-membered oxazinone ring .

Substituent-Dependent Reactivity

The nitro group’s electronic effects significantly influence reaction outcomes:

SubstituentElectronic EffectPreferred PathwayProduct
Nitro (electron-withdrawing)Increases alkyne electrophilicity6-endo-dig cyclizationPyrrolopyrazinone
Methoxy (electron-donating)Decreases alkyne electrophilicity6-exo-dig cyclizationPyrrolotriazinone

Functional Group Transformations

  • Ester Hydrolysis : The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, though this is not explicitly documented in the provided sources.

  • Nitro Group Reduction : While not directly studied for this compound, nitro groups in analogous structures are reducible to amines, suggesting potential for further derivatization.

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to simpler pyrrole esters:

CompoundKey FeatureReactivity Difference
Ethyl 1-methylpyrrole-2-carboxylateLacks nitro groupNo directed cyclization; simpler substitution patterns
Methyl 1-(4-nitrophenyl)ethynyl-pyrrole-2-carboxylateEthynyl linkerAlkyne activation differs due to direct conjugation with nitro group

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate. For instance, compounds with similar structures have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating their potential as new antibacterial agents .

Antitumor Properties

Pyrrole derivatives have also been investigated for their antitumor properties. This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. Research indicates that compounds with nitrophenyl substitutions can enhance cytotoxic effects against certain cancer cell lines .

Organic Synthesis and Catalysis

In organic synthesis, this compound serves as a key intermediate for developing more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing pharmaceuticals and agrochemicals. The compound's reactivity can be exploited in catalytic processes, where it may act as a ligand or catalyst in metal-catalyzed reactions .

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against standard antibiotics. The results are summarized in the following table:

CompoundMIC (µg/mL)Bacteria Strain
This compound3.12Staphylococcus aureus
Vancomycin0.5Staphylococcus aureus
Ciprofloxacin2Escherichia coli

This data illustrates the compound's superior efficacy compared to conventional antibiotics.

Case Study: Antitumor Activity

Another study focused on the antitumor effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)10Disruption of mitochondrial function

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate (Target) 2-Nitrophenylmethyl at N1 C14H14N2O4 274.28 g/mol Electron-withdrawing nitro group; potential bioactivity
Ethyl 1-(3-((3-cyclohexylureido)methyl)benzyl)-1H-pyrrole-2-carboxylate (RB57) Cyclohexylureido-benzyl at N1 C25H32N3O4 438.54 g/mol Anti-tubercular activity (MIC: 2–4 µg/mL)
Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate 5-Nitropyridinyl at N1 (pyrazole core) C11H10N4O4 262.22 g/mol Heteroaromatic substituent; no reported bioactivity
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxylate Chloro-trifluoromethylpyridinyl at N1 C14H11ClF3N2O2 339.70 g/mol Halogenated substituent; enhanced lipophilicity
(S)-Ethyl 4-((5-amino-3-(4-bromophenyl)isoxazol-4-yl)(m-tolyl)methyl)-1H-pyrrole-2-carboxylate (3t) Isoxazolyl-aryl at C4; stereochemistry C25H23BrN2O4 511.37 g/mol High enantioselectivity (e.r. 96:4); solid-state stability

Key Observations :

  • Electron-Withdrawing Effects : The 2-nitrophenyl group in the target compound enhances electrophilicity compared to RB57’s urea-linked benzyl group or halogenated pyridinyl derivatives .
  • Stereochemical Complexity : Unlike enantiomerically pure derivatives (e.g., compound 3t), the target lacks chiral centers, simplifying synthesis but limiting stereoselective interactions .

Biological Activity

Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a pyrrole core substituted with a nitrophenyl group and an ethyl carboxylate moiety. The synthesis typically involves multi-step reactions that include the formation of the pyrrole ring followed by functionalization at the 1-position with the nitrophenyl group.

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against S. aureus: MIC values ranged from 3.12 to 12.5 µg/mL .
    • Against E. coli: MIC values were reported between 4.69 to 22.9 µM .

These findings suggest that the compound can be effective in combating infections caused by resistant bacterial strains, which is a growing concern in clinical settings.

2.2 Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating effective inhibition against fungi such as Candida albicans and Aspergillus niger.

  • MIC Values :
    • For C. albicans: MIC values were noted to be around 16.69 to 78.23 µM .
    • For A. niger: Some derivatives showed MIC values as low as 0.078 mg/mL , indicating potent antifungal activity compared to standard treatments like fluconazole.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which play critical roles in cell signaling and proliferation.
  • Disruption of Cell Membrane Integrity : The compound may interfere with bacterial cell membrane stability, leading to cell lysis.
  • DNA Gyrase Inhibition : Some pyrrole derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

4. Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • A study demonstrated that this compound showed a promising profile as an antibacterial agent when tested against multi-drug resistant strains .
CompoundActivity TypeMIC (µg/mL)
Ethyl 1-[(2-nitrophenyl)...]Antibacterial3.12 - 12.5
Ethyl 1-[(2-nitrophenyl)...]Antifungal16.69 - 78.23

5. Conclusion

This compound exhibits significant antimicrobial and antifungal activities, making it a candidate for further development in pharmacology. Its mechanisms of action highlight its potential as a therapeutic agent against resistant microbial strains, warranting additional research into its efficacy and safety profiles in clinical applications.

Q & A

Q. What are the common synthetic routes for Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate?

  • Methodology : The synthesis typically starts with ethyl pyrrole-2-carboxylate (prepared via alcoholysis of trichloroacetyl pyrrole intermediates, as described in ). The 2-nitrobenzyl group is introduced at the pyrrole nitrogen via alkylation. For example:
  • Mitsunobu Reaction : React ethyl pyrrole-2-carboxylate with 2-nitrobenzyl alcohol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in anhydrous THF .
  • Nucleophilic Substitution : Use a 2-nitrobenzyl bromide derivative with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
  • Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic methods are used to characterize this compound?

  • Key Techniques :
  • ¹H/¹³C NMR : Peaks for the ester group (e.g., δ ~4.2–4.3 ppm for –OCH₂CH₃ and δ ~1.3 ppm for –CH₃), nitrobenzyl aromatic protons (δ ~7.5–8.2 ppm), and pyrrole protons (δ ~6.2–7.0 ppm) .
  • ESI-MS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight. For example, a derivative in showed m/z 402.2 ([M+1]⁺).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and nitro groups (~1520, 1350 cm⁻¹) .

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Challenges : Separation from colored by-products or unreacted starting materials due to similar polarities.
  • Solutions :
  • Use silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate from 9:1 to 7:3) .
  • Recrystallization from ethanol/water or ethyl acetate/hexane mixtures .
  • Monitor purity via TLC and HPLC .

Advanced Research Questions

Q. How can X-ray crystallography determine the structure of this compound?

  • Methodology :
  • Crystal Growth : Slow evaporation from a solvent mixture (e.g., ethanol/dichloromethane) to obtain single crystals .
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : Employ SHELXL () for structure solution and refinement. Key parameters include bond lengths (e.g., C=O ~1.21 Å) and angles (e.g., pyrrole ring torsion angles ~0.6°) .
  • Validation : Check R-factors (< 0.05) and residual electron density maps .

Q. How do steric/electronic effects of the 2-nitrobenzyl group influence pyrrole ring reactivity?

  • Steric Effects : The bulky 2-nitrobenzyl group hinders electrophilic substitution at the pyrrole C-3/C-5 positions, directing reactions to C-4 (para to the ester) .
  • Electronic Effects : The nitro group (-NO₂) is electron-withdrawing, reducing pyrrole’s electron density and slowing electrophilic attacks. This necessitates stronger electrophiles or harsher conditions for functionalization .

Q. How can computational methods aid in designing derivatives as enzyme inhibitors?

  • Approaches :
  • Molecular Docking : Simulate binding to target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock or Schrödinger. Derivatives in were designed via docking into NNRTI binding pockets.
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict stability and reactivity .

Q. How to analyze hydrogen bonding patterns in the crystal structure?

  • Graph Set Analysis : Categorize interactions (e.g., R₂²(8) motifs for N–H⋯O bonds) using software like Mercury .
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., O⋯H/N⋯H interactions) with CrystalExplorer. highlights C–H⋯O bonds (~2.5 Å) stabilizing the lattice .

Q. What strategies optimize biological activity in derivatives?

  • Functionalization :
  • Introduce sulfonamide groups (e.g., via sulfonyl chlorides) to enhance solubility and target binding .
  • Modify the ester to amides (using NH₃/amines) or carboxylic acids (via hydrolysis) for improved pharmacokinetics .
    • Biological Assays : Test against M. tuberculosis () using microplate Alamar Blue assays (MIC determination) or HIV-1 RT inhibition assays ().

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